molecular formula C9H11NO5S B309093 Methyl 2-hydroxy-5-(methylsulfonamido)benzoate

Methyl 2-hydroxy-5-(methylsulfonamido)benzoate

Cat. No. B309093
M. Wt: 245.25 g/mol
InChI Key: ATVHLMIJCMVKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-5-(methylsulfonamido)benzoate is a useful research compound. Its molecular formula is C9H11NO5S and its molecular weight is 245.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

methyl 2-hydroxy-5-(methanesulfonamido)benzoate

InChI

InChI=1S/C9H11NO5S/c1-15-9(12)7-5-6(3-4-8(7)11)10-16(2,13)14/h3-5,10-11H,1-2H3

InChI Key

ATVHLMIJCMVKOS-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)O

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-amino-2-hydroxybenzoate (9.58 g, 57.3 mmol) in DCM (150 ml), pyridine (9.27 ml, 115 mmol) was added followed by methanesulfonyl chloride (4.47 ml, 57.3 mmol). The reaction mixture was stirred at RT for 4 hours. Water (50 ml) and HCl 6M (15 ml) were added, and the resulting precipitate was collected by filtration, washed with water and dried to give methyl 2-hydroxy-5-(methylsulfonamido)benzoate (13 g, 53.0 mmol, 92% yield, MS/ESI+ 246.0 [MH]+).
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
9.27 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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